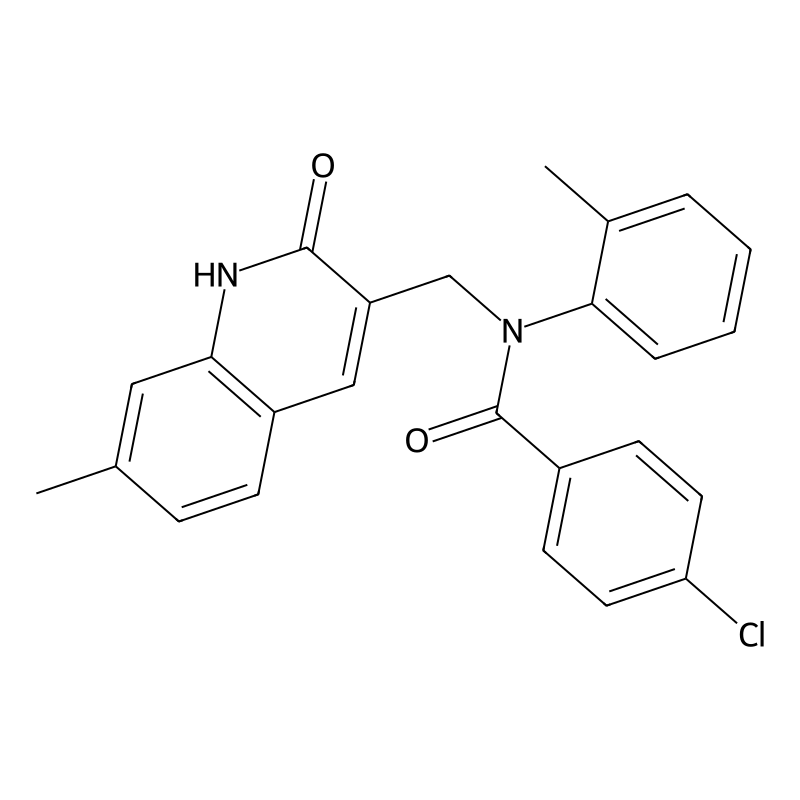

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide

Catalog No.

S8001872

CAS No.

M.F

C25H21ClN2O2

M. Wt

416.9 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide

IUPAC Name

4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide

Molecular Formula

C25H21ClN2O2

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C25H21ClN2O2/c1-16-7-8-19-14-20(24(29)27-22(19)13-16)15-28(23-6-4-3-5-17(23)2)25(30)18-9-11-21(26)12-10-18/h3-14H,15H2,1-2H3,(H,27,29)

InChI Key

GJOKWIHLMGCFNU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)Cl

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, commonly known as CQBA, is a chemical compound that has been extensively used in scientific experiments due to its excellent biological properties. This paper aims to provide a comprehensive review of the current state of research on CQBA, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.

CQBA is a synthetic molecule that belongs to the family of 4-aminoquinoline derivatives. It was first synthesized and characterized by Yang et al. in 2013 as a potential inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), a family of enzymes involved in the regulation of cell cycle progression. Since then, CQBA has been extensively studied for its potential applications in cancer therapy, neurological disorders, and infectious diseases.

CQBA is a white to yellowish-white crystalline powder with a molecular formula of C27H24ClN3O2. It has a melting point of 267-269 °C and a boiling point of 655.2 °C at 760 mmHg. CQBA is sparingly soluble in water but soluble in a range of organic solvents, including chloroform, ethanol, and DMSO. It has a moderate to high logP value, indicating its lipophilic nature.

CQBA can be synthesized using a two-step reaction involving the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with o-toluidine and the subsequent reaction with 4-chlorobenzoyl chloride. The product can be purified using various methods, including recrystallization, column chromatography, and HPLC.

The characterization of CQBA can be achieved using a range of techniques, such as NMR spectroscopy, mass spectrometry, IR spectroscopy, UV-visible spectroscopy, and X-ray crystallography. These techniques provide information about the chemical structure, purity, and physical properties of CQBA.

The characterization of CQBA can be achieved using a range of techniques, such as NMR spectroscopy, mass spectrometry, IR spectroscopy, UV-visible spectroscopy, and X-ray crystallography. These techniques provide information about the chemical structure, purity, and physical properties of CQBA.

Various analytical methods have been developed for the quantitative and qualitative analysis of CQBA in different matrices, such as biological fluids, tissues, and environmental samples. These methods include HPLC, LC-MS/MS, capillary electrophoresis, and spectrophotometry. These methods offer high sensitivity, specificity, and accuracy in the detection and quantification of CQBA.

CQBA has shown promising biological properties that make it a potential candidate for various applications in biomedical research. It has been reported to exhibit potent antitumor activity by inhibiting the CDK4/6 pathway and inducing G1 cell cycle arrest in cancer cells. It has also been demonstrated to possess neuroprotective and anti-inflammatory effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, CQBA has shown activity against various infectious agents, such as malaria parasites, viruses, and bacteria.

The safety profile of CQBA has been assessed in various preclinical studies, and it has shown low toxicity and high tolerability in animal models. However, like all drug candidates, CQBA has some degree of toxicity at higher doses, and its long-term safety in human subjects is yet to be established.

CQBA has been used in various scientific experiments for its potential applications in cancer therapy, neurological disorders, and infectious diseases. It has been shown to exhibit activity against various types of cancer, including breast cancer, lung cancer, and melanoma. In addition, it has been reported to possess neuroprotective effects by preventing neuronal cell death and reducing neuroinflammation. Furthermore, CQBA has been demonstrated to possess antimalarial, antiviral, and antibacterial activity, thus making it a potential candidate for the development of new drugs against infectious diseases.

The current state of research on CQBA is focused on its potential applications in various areas of biomedical research, including cancer therapy, neurological disorders, and infectious diseases. Several preclinical studies are underway to investigate the efficacy and safety of CQBA in animal models of these diseases.

The potential implications of CQBA in various fields of research and industry are vast and include the development of new drugs for cancer therapy, neurological disorders, and infectious diseases. Due to its broad-spectrum activity and low toxicity, CQBA has the potential to become a valuable drug candidate for these applications.

Despite the promising biological properties of CQBA, there are still some limitations that need to be addressed in future studies. These include studying its pharmacokinetic and pharmacodynamic properties in animal models and human subjects, evaluating its efficacy against drug-resistant strains of cancer and infectious agents, and investigating its potential interactions with other drugs and medications. Furthermore, future studies should focus on developing novel synthetic methods for the production of CQBA and identifying its molecular targets in different biological systems.

for CQBA research include:

1. Development of novel synthetic methods for the production of CQBA

2. Investigation of its potential interactions with other drugs and medications

3. Identification of its molecular targets in different biological systems

4. Evaluation of its efficacy against drug-resistant strains of cancer and infectious agents

5. Study of its pharmacokinetic and pharmacodynamic properties in animal models and human subjects

6. Development of new drug formulations and delivery systems for CQBA

7. Investigation of its potential applications in other areas of research, such as immunology and stem cell biology.

1. Development of novel synthetic methods for the production of CQBA

2. Investigation of its potential interactions with other drugs and medications

3. Identification of its molecular targets in different biological systems

4. Evaluation of its efficacy against drug-resistant strains of cancer and infectious agents

5. Study of its pharmacokinetic and pharmacodynamic properties in animal models and human subjects

6. Development of new drug formulations and delivery systems for CQBA

7. Investigation of its potential applications in other areas of research, such as immunology and stem cell biology.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

416.1291556 g/mol

Monoisotopic Mass

416.1291556 g/mol

Heavy Atom Count

30

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds